3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

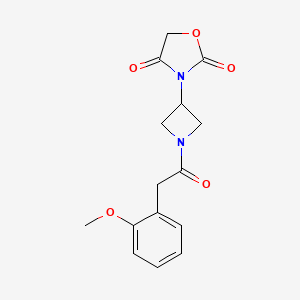

The compound 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS: 1904069-89-1) is a heterocyclic organic molecule featuring an azetidine (4-membered nitrogen-containing ring) connected to an oxazolidine-2,4-dione core and a 2-methoxyphenylacetyl substituent. Its molecular formula is C₁₅H₁₆N₂O₅, with a molecular weight of 304.30 g/mol . The Smiles notation is COc1ccccc1CC(=O)N1CC(N2C(=O)COC2=O)C1, highlighting the methoxy group at the ortho position of the phenyl ring and the acetyl linkage to the azetidine moiety .

Properties

IUPAC Name |

3-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-21-12-5-3-2-4-10(12)6-13(18)16-7-11(8-16)17-14(19)9-22-15(17)20/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHRHUXGVNFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a derivative of oxazolidine and azetidine that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features an oxazolidine core linked to an azetidine moiety and a methoxyphenylacetyl group, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, 3-acetyl-1,3,4-oxadiazoline derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. and Escherichia coli . The mechanism of action is believed to involve the inhibition of biofilm formation through the disruption of gene transcription related to bacterial virulence.

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Acetyl-Oxazolidine | Staphylococcus aureus | 32 µg/mL |

| 3-Acetyl-Oxazolidine | Escherichia coli | 64 µg/mL |

| 3-Acetyl-Oxazolidine | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of oxazolidine derivatives has been explored in various studies. A notable study evaluated the antiproliferative effects of synthesized thiazolidin-2,4-dione derivatives against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results showed that some derivatives exhibited IC50 values lower than standard chemotherapeutics like irinotecan .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| Compound 18 | MCF-7 | 10 | Irinotecan (20 µM) |

| Compound 18 | A549 | 15 | Adriamycin (25 µM) |

| Compound 18 | HepG2 | 12 | Doxorubicin (30 µM) |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on L929 normal cell lines indicated that while some derivatives displayed cytotoxic effects at higher concentrations, others enhanced cell viability .

Table 3: Cytotoxicity Results on L929 Cells

| Compound Name | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Compound A | 100 | 75 |

| Compound B | 200 | 50 |

| Control | - | 100 |

Case Studies

A case study involving the synthesis and evaluation of thiazolidin-2,4-dione derivatives highlighted their potential as novel anticancer agents. The study found that these compounds not only inhibited cancer cell proliferation but also modulated metabolic pathways associated with insulin sensitivity .

Furthermore, research on the biological activity of oxadiazole derivatives indicated their effectiveness against resistant bacterial strains and their low toxicity towards normal cells, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Azetidine vs. Pyrrolidine Derivatives

- 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione (CAS: 2034383-30-5) replaces the azetidine ring with a 5-membered pyrrolidine.

- Substituent Position : The methoxy group in this analog is at the para position (vs. ortho in the main compound), which may influence electronic effects (e.g., resonance donation) and steric interactions .

Azetidine Derivatives with Modified Acyl Groups

- 3-((1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034462-57-0) substitutes the 2-methoxyphenyl group with an o-tolyloxy moiety. The introduction of a methyl ether (vs. methoxy) could enhance lipophilicity, impacting membrane permeability .

- 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034392-03-3) replaces the acetyl group with a 3-(methylthio)benzoyl unit.

Sulfonyl-Modified Analogs

- 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034234-05-2) and 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034234-02-9) feature sulfonyl groups instead of acetyl. These electron-withdrawing substituents (e.g., -SO₂-) significantly increase molecular weights (346.31 g/mol and 344.77 g/mol , respectively) and may enhance hydrogen-bonding interactions with biological targets .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.